2-(3,5-Difluorophenoxy)aniline hydrochloride 2-(3,5-Difluorophenoxy)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1394040-16-4
VCID: VC2874757
InChI: InChI=1S/C12H9F2NO.ClH/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15;/h1-7H,15H2;1H
SMILES: C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)F)F.Cl
Molecular Formula: C12H10ClF2NO
Molecular Weight: 257.66 g/mol

2-(3,5-Difluorophenoxy)aniline hydrochloride

CAS No.: 1394040-16-4

Cat. No.: VC2874757

Molecular Formula: C12H10ClF2NO

Molecular Weight: 257.66 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Difluorophenoxy)aniline hydrochloride - 1394040-16-4

Specification

CAS No. 1394040-16-4
Molecular Formula C12H10ClF2NO
Molecular Weight 257.66 g/mol
IUPAC Name 2-(3,5-difluorophenoxy)aniline;hydrochloride
Standard InChI InChI=1S/C12H9F2NO.ClH/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15;/h1-7H,15H2;1H
Standard InChI Key ZHAACLIIKBYKPZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)F)F.Cl
Canonical SMILES C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)F)F.Cl

Introduction

Chemical Structure and Properties

The molecular structure of 2-(3,5-Difluorophenoxy)aniline hydrochloride consists of an aniline moiety (a benzene ring with an amino group) connected to a 3,5-difluorophenoxy group via an ether linkage at the ortho position relative to the amino group. The compound exists as a hydrochloride salt, where the amino group is protonated.

Structural Features

The compound incorporates several key structural elements:

  • A 2-aminophenoxy core structure

  • Two fluorine atoms at positions 3 and 5 of the phenoxy group

  • A hydrochloride salt formation through protonation of the amine

This specific arrangement of atoms confers unique chemical and physical properties to the molecule, including its reactivity profile and solubility characteristics.

Physical and Chemical Properties

While comprehensive physicochemical data specific to 2-(3,5-Difluorophenoxy)aniline hydrochloride is limited in the available literature, some properties can be inferred from its structure and chemical class:

PropertyValue/Description
AppearanceTypically a crystalline solid
Molecular FormulaC12H10ClF2NO (inferred)
SolubilityLikely soluble in polar organic solvents and water due to salt formation
StabilityExpected to be stable under normal laboratory conditions
ApplicationsResearch and development chemical
Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Corresponding precautionary measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

Application AreaPotential Role
Pharmaceutical ResearchIntermediate in drug discovery
Materials SciencePrecursor for specialty polymers
Agrochemical DevelopmentBuilding block for crop protection agents
Organic Synthesis MethodologyModel compound for reaction development

Comparison with Structurally Related Compounds

Examining structurally related compounds provides context for understanding the properties and potential applications of 2-(3,5-Difluorophenoxy)aniline hydrochloride.

Structural Analogues

Several compounds share structural similarities with 2-(3,5-Difluorophenoxy)aniline hydrochloride:

CompoundStructural RelationshipKey Differences
3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloridePositional isomerDifferent position of fluorine atoms (2,4 vs 3,5); additional chloro substituent
3,5-DifluoroanilineComponent/precursorLacks the phenoxy linker
3-(2,2-Difluoroethyl)aniline hydrochlorideSimilar functional groupsContains difluoroethyl rather than difluorophenoxy group

Structure-Property Relationships

The specific arrangement of substituents in 2-(3,5-Difluorophenoxy)aniline hydrochloride likely influences its chemical behavior:

  • The 3,5-difluoro pattern on the phenoxy ring creates a distinct electronic distribution compared to other fluorination patterns

  • The ortho relationship between the amino group and the phenoxy linkage may enable intramolecular interactions

  • The hydrochloride salt formation enhances water solubility compared to the free base form

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